2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group, a thiophene ring, and an amide linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid, cyclopropylamine, and 3-methylthiophene.
Amide Bond Formation: The key step involves the formation of the amide bond between the amino group of (S)-2-aminopropanoic acid and the carboxyl group of a suitable intermediate.
Cyclopropyl Group Introduction: Cyclopropylamine is introduced through a nucleophilic substitution reaction.
Thiophene Ring Functionalization: The thiophene ring is functionalized through a series of reactions, including halogenation and subsequent substitution with the desired methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of their activity. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-cyclopropyl-N-((3-methylphenyl)methyl)propanamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(S)-2-Amino-N-cyclopropyl-N-((3-methylfuran-2-yl)methyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide may confer unique electronic properties and reactivity compared to its analogs with phenyl or furan rings. This could result in different biological activities or chemical behaviors.
Properties
Molecular Formula |
C12H18N2OS |
---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C12H18N2OS/c1-8-5-6-16-11(8)7-14(10-3-4-10)12(15)9(2)13/h5-6,9-10H,3-4,7,13H2,1-2H3 |
InChI Key |
UYWJHHRNBNDJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.